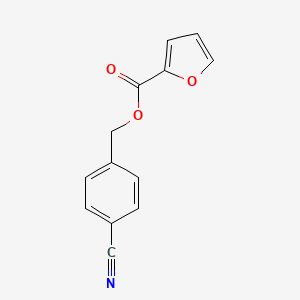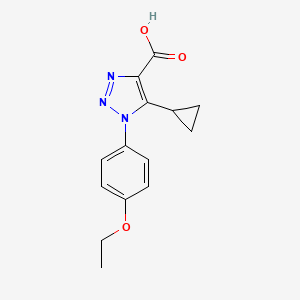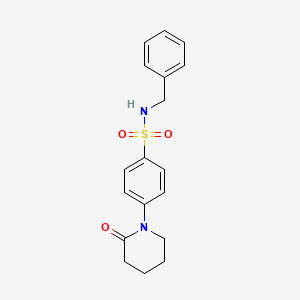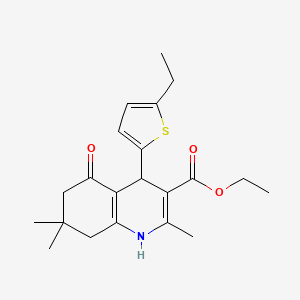
4-cyanobenzyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyanobenzyl 2-furoate is a chemical compound that has been used in various scientific research applications. It is a synthetic compound that has been developed through a synthesis method. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-cyanobenzyl 2-furoate involves the inhibition of acetylcholinesterase. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of this compound involve the inhibition of the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Inhibition of acetylcholinesterase has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of this compound have been found to reduce inflammation and pain in patients with rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyanobenzyl 2-furoate in lab experiments is its ability to inhibit acetylcholinesterase, which has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of this compound make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of 4-cyanobenzyl 2-furoate. One direction is the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved cognitive function in patients with Alzheimer's disease. Additionally, further studies on the anti-inflammatory properties of this compound could lead to the development of new treatments for inflammatory diseases, such as rheumatoid arthritis. Finally, the potential toxic effects of this compound should be studied further to determine its safety for use in clinical applications.
In conclusion, this compound is a synthetic compound that has been used in various scientific research applications. Its mechanism of action involves the inhibition of acetylcholinesterase, which has been found to improve cognitive function in patients with Alzheimer's disease. Additionally, the anti-inflammatory properties of this compound make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. However, its potential toxicity should be studied further to determine its safety for use in clinical applications.
Méthodes De Synthèse
The synthesis method for 4-cyanobenzyl 2-furoate involves the reaction of 4-cyanobenzyl chloride with 2-furoic acid. This reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine. The reaction results in the formation of this compound, which is then purified through various methods, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-cyanobenzyl 2-furoate has been used in various scientific research applications. It has been found to be an effective inhibitor of the enzyme, acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter, acetylcholine. This inhibition of acetylcholinesterase has been studied extensively in the treatment of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(4-cyanophenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-8-10-3-5-11(6-4-10)9-17-13(15)12-2-1-7-16-12/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQYCVXCCVPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)


![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)